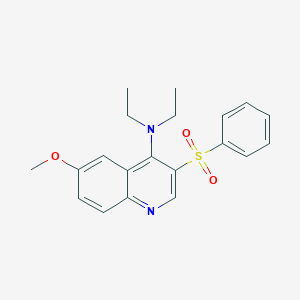

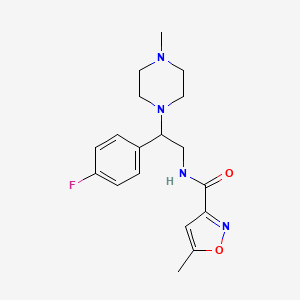

![molecular formula C19H13ClN2OS2 B2450241 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-59-3](/img/structure/B2450241.png)

4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a chemical compound with the molecular formula C19H13ClN2OS2 .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile consists of a five-membered thiophene ring with various functional groups attached, including an amino group, a benzoyl group, and a chlorobenzyl sulfanyl group .Chemical Reactions Analysis

The specific chemical reactions involving 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile are not detailed in the search results .Applications De Recherche Scientifique

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, such as 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, are significant in medicinal chemistry. They are present in numerous natural and synthetic compounds with valuable bioactivities. Thiophene derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The application of thiophene derivatives is not only confined to medicinal chemistry but also spans across other fields due to their electronic properties. As intermediates in organic synthesis, thiophenes have also drawn attention from chemists. Additionally, their employment in agrochemicals, flavors, and dyes is well-documented. The synthesis of thiophene derivatives has seen a surge in interest due to their diverse applications, leading to the development of numerous known synthetic methods like the Gewald and Fiesselmann methods and the discovery of novel synthetic approaches (Xuan, 2020).

Supramolecular Chemistry and Biomedical Applications

Compounds like benzene-1,3,5-tricarboxamides, structurally related to thiophene derivatives, have become increasingly important in a variety of scientific disciplines, including supramolecular chemistry and biomedical applications. Their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior enable their utilization in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of these compounds into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, and their multivalent nature drives their applications, especially in the biomedical field. The adaptable nature of these building blocks like benzene-1,3,5-tricarboxamides promises a bright future in the field of supramolecular chemistry and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Thiophene Derivatives and Antioxidant Activity

Thiophene derivatives demonstrate significant antioxidant and antiradical activities. They have shown a positive impact on the overall condition and biochemical processes in patients who received high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids such as cysteine, which also has a free SH-group in its structure, is noteworthy. These compounds provide new possibilities and opportunities due to the properties offered by synthesized 1,2,4-triazole-3-tiones, exemplified by 5-R-5R1-3-heteryltio-1,2,4-triazoles (Kaplaushenko, 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-5-benzoyl-2-[(3-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBBHGXEOGZPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

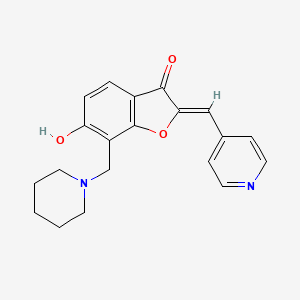

![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2450170.png)

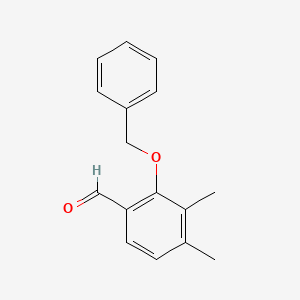

![2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450171.png)

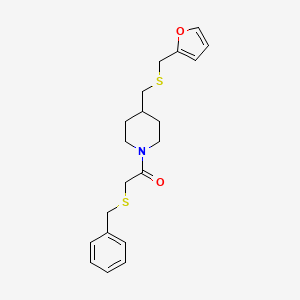

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)

![N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2450176.png)

![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)

![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)